molecular formula C12H15ClFNO3S B2902805 3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide CAS No. 1396805-51-8

3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide

Cat. No. B2902805
CAS RN: 1396805-51-8
M. Wt: 307.76
InChI Key: DKUOKMIHBSOLLL-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential use as a pharmaceutical drug. This compound is known for its unique chemical properties and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are known to cause inflammation and pain.
Biochemical and physiological effects:
Studies have shown that 3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide has anti-inflammatory and analgesic effects. This compound has been shown to reduce the production of various inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to the site of inflammation. Additionally, this compound has been shown to reduce the production of prostaglandins, which are known to cause pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide in lab experiments is its unique chemical properties. This compound is stable and can be easily synthesized using various methods. Additionally, this compound has been extensively studied, making it a well-characterized compound.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide. One potential direction is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various inflammatory diseases.
Conclusion:
In conclusion, 3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide is a unique chemical compound that has been extensively studied for its potential use as a pharmaceutical drug. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. While there are limitations to using this compound in lab experiments, further studies are needed to fully understand its mechanism of action and potential use in the development of new drugs.

Synthesis Methods

The synthesis of 3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide can be achieved using various methods. One of the most commonly used methods is the reaction of 3-chloro-4-fluoronitrobenzene with 3-hydroxycyclohexylamine in the presence of a base. This reaction results in the formation of the desired product, which can be further purified using various techniques such as column chromatography.

Scientific Research Applications

3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide has been extensively studied for its potential use as a pharmaceutical drug. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

properties

IUPAC Name

3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO3S/c13-11-7-10(4-5-12(11)14)19(17,18)15-8-2-1-3-9(16)6-8/h4-5,7-9,15-16H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUOKMIHBSOLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide

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